molecular formula C21H20FN3O2S B2839031 2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 899759-20-7

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2839031
CAS RN: 899759-20-7
M. Wt: 397.47
InChI Key: WUIUDCPDELOSIR-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide” is a complex organic molecule. It contains several functional groups, including a pyrazinone ring, a sulfanyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazinone ring, for example, is a six-membered ring containing two nitrogen atoms, which can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanyl group might make it more reactive, while the acetamide group could influence its solubility in water .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Studies have synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibited significant antioxidant activity, highlighting their potential in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Cytotoxic Activity Against Cancer Cell Lines

Research into sulfonamide derivatives has revealed compounds with potent cytotoxic activity against breast and colon cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment (Ghorab et al., 2015).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and demonstrated significant anti-inflammatory activity. This suggests their potential use in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Antimicrobial Agents

The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents have been reported. These compounds showed promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Baviskar et al., 2013).

Fluorogenic Dyes and Oxidation Studies

Research on the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide has led to the synthesis of compounds that could be used as fluorogenic dyes. The bathochromic shifts in their spectra suggest applications in the development of novel fluorescent materials (Zaitseva et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-14-3-6-16(7-4-14)12-24-19(26)13-28-20-21(27)25(10-9-23-20)17-8-5-15(2)18(22)11-17/h3-11H,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIUDCPDELOSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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